tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

Descripción

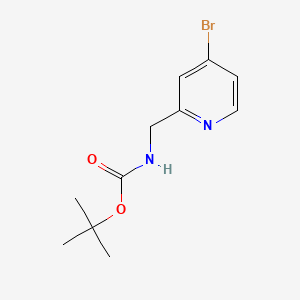

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate (CAS: 1060813-12-8) is a brominated pyridine derivative featuring a tert-butyl carbamate group attached via a methylene spacer to the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₅BrN₂O₂, with a molecular weight of 287.16 g/mol (calculated from structural data) . The bromine atom at the 4-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

tert-butyl N-[(4-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMMBUVDRRUSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-12-8 | |

| Record name | tert-Butyl N-((4-bromopyridin-2-yl)methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The introduction of a tert-butoxycarbonyl (Boc) protecting group to amines is a cornerstone of carbamate synthesis. For tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate, the primary route involves reacting (4-bromopyridin-2-yl)methylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This method parallels procedures described for tert-butyl (4-bromopyridin-2-yl)carbamate , with modifications to account for the methylene spacer.

Key Reaction Parameters:

-

Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for facilitating nucleophilic attack.

-

Base: 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) catalyzes the reaction by deprotonating the amine .

-

Temperature: Room temperature or mild heating (20–40°C) ensures optimal reaction rates without side product formation .

Example Protocol:

-

Dissolve (4-bromopyridin-2-yl)methylamine (5.0 g, 25.1 mmol) in anhydrous THF (50 mL).

-

Add Boc anhydride (6.8 g, 31.3 mmol) and DMAP (0.32 g, 2.6 mmol).

-

Stir the mixture at room temperature for 16 hours.

-

Concentrate under reduced pressure and purify via column chromatography (hexane/ethyl acetate 5:1) to isolate the product .

Comparative Analysis of Methodologies

The table below contrasts synthetic methods for related carbamates, highlighting adaptable parameters for this compound:

Critical Considerations:

-

Steric Effects: The methylene group in the target compound may hinder reactivity compared to non-alkylated analogs, necessitating extended reaction times.

-

Purification: Hexane/ether mixtures (5:1 v/v) effectively remove unreacted starting materials and byproducts .

Mechanistic Insights

The Boc protection mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by elimination of a tert-butoxide leaving group. DMAP enhances this process by stabilizing the transition state through hydrogen bonding . For alkylation routes, NaH generates a strong base that abstracts a proton from the carbamate nitrogen, enabling subsequent alkylation with methyl iodide .

Side Reactions:

-

Over-alkylation: Excess alkylating agent may lead to quaternary ammonium salts.

-

Hydrolysis: Moisture exposure can cleave the Boc group, necessitating anhydrous conditions.

Industrial-Scale Optimization

Large-scale synthesis requires modifications for efficiency and safety:

-

Continuous Flow Reactors: Minimize exothermic risks during Boc protection.

-

Automated Chromatography: High-performance liquid chromatography (HPLC) ensures consistent purity (>95%).

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of potential drug candidates. Its structural features make it a valuable scaffold for developing inhibitors or modulators of biological targets .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific properties for industrial applications .

Mecanismo De Acción

The mechanism of action of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromopyridine moiety can engage in various binding interactions, influencing the activity of the target molecules .

Comparación Con Compuestos Similares

Substitution Patterns on the Pyridine Ring

The table below compares structural features, molecular weights, and applications of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate with similar compounds:

Key Observations :

- Electronic Effects: Bromine at the 4-position (target compound) increases electrophilicity compared to chloro or amino analogues, favoring nucleophilic aromatic substitution .

- Ring System Variations : Replacing pyridine with phenyl (as in tert-Butyl (4-bromophenyl)carbamate) removes the nitrogen’s electron-withdrawing effect, altering solubility and reactivity .

Cross-Coupling Reactions

The bromine atom in the target compound enables participation in palladium-catalyzed reactions:

Carbamate Stability

The tert-butyl carbamate group acts as a protecting group for amines, stable under basic conditions but cleavable via acid (e.g., HCl in dioxane) . This contrasts with methyl or ethyl carbamates, which offer less steric protection.

Actividad Biológica

Introduction

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated pyridine ring, which is known for its ability to interact with various biological targets.

The biological effects of this compound are largely attributed to its interactions with specific enzymes and receptors. The bromopyridine moiety can engage in various binding interactions, influencing the activity of target molecules through:

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.

- π-π Interactions : The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing binding stability and specificity.

Receptor Binding

The compound is also explored for its potential as a ligand for specific receptors. Its structural features enable it to form stable complexes with proteins, which is crucial for understanding its biological effects. Binding affinities and inhibitory effects can be assessed through biochemical assays, providing insights into its therapeutic applications.

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds structurally similar to this compound exhibit moderate to high inhibitory activity against target enzymes. For instance, studies on related carbamate derivatives have reported IC50 values ranging from 15 nM to several micromolar concentrations against various enzyme targets .

- In Vivo Studies : Although specific in vivo studies on this compound are scarce, related compounds have been evaluated in animal models for their efficacy in reducing disease symptoms associated with neurodegenerative conditions. These studies often measure the reduction of amyloid-beta aggregation or other pathological markers indicative of therapeutic potential .

Summary Table of Biological Activities

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while this compound shares structural similarities with other bioactive carbamates, the specific interactions and efficacy may vary significantly based on the substituents present on the pyridine ring.

| Compound Name | Enzyme Inhibition (IC50) | Receptor Affinity |

|---|---|---|

| This compound | TBD | TBD |

| Related Carbamate A | 15 nM | High |

| Related Carbamate B | 50 μM | Moderate |

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Reacting 4-bromo-2-(bromomethyl)pyridine with tert-butyl carbamate under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMAc or THF .

- Step 2 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) to isolate the product. Key considerations include controlling reaction temperature (80–100°C) and ensuring anhydrous conditions to minimize side reactions. Yield optimization may require iterative adjustments to stoichiometry and solvent choice .

Q. How can the purity and structure of this compound be validated?

Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to reference data (e.g., tert-butyl group at δ 1.4 ppm in CDCl₃, pyridine protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 301.2 for C₁₁H₁₄BrN₂O₂) .

- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the stability and storage recommendations for this compound?

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the carbamate group .

- Storage : Use amber vials with PTFE-lined caps. For long-term storage, keep desiccated at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing this compound into complex scaffolds?

- Catalyst selection : Pd(PPh₃)₂Cl₂ or CuI for coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to functionalize the bromopyridine moiety .

- Solvent effects : Use THF or DMF for high solubility of intermediates. Additives like DIEA enhance coupling efficiency .

- Temperature control : Maintain 60–80°C for cross-coupling reactions to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictory crystallographic data for derivatives of this compound?

- X-ray refinement : Use SHELX programs (SHELXL/SHELXS) for small-molecule crystallography. Prioritize high-resolution data (R-factor < 0.05) and validate with Hirshfeld surface analysis .

- DFT calculations : Compare experimental and computed bond lengths/angles (e.g., C–Br bond: ~1.89 Å) to identify discrepancies caused by crystal packing .

Q. How does this compound perform in biological target engagement studies?

- Enzyme inhibition assays : Use SPR or fluorescence polarization to measure binding affinity (e.g., IC₅₀ for kinase targets). The bromine atom enhances hydrophobic interactions in active sites .

- Cellular uptake : Radiolabel the compound (¹⁴C/³H) and quantify intracellular accumulation via scintillation counting .

Q. What analytical methods distinguish degradation products of this compound under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.